2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
Properties
Molecular Formula |
C23H27N3O |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C23H27N3O/c27-23(26-22(11-14-24-26)21-9-5-2-6-10-21)18-25-15-12-20(13-16-25)17-19-7-3-1-4-8-19/h1-10,14,20,22H,11-13,15-18H2 |
InChI Key |
XLNSAKYUEHNFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)N3C(CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
4-Fluorobenzaldehyde reacts with 4-benzylpiperidine under basic conditions, typically using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). The fluorine atom at the para position is displaced by the piperidine nitrogen, yielding the substituted benzaldehyde.
Representative Procedure
-
Combine 4-fluorobenzaldehyde (10 mmol), 4-benzylpiperidine (12 mmol), and K₂CO₃ (15 mmol) in DMF (20 mL).
-
Heat at 80°C for 12–24 hours under nitrogen.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 9.82 (s, 1H, CHO), 7.75 (d, J = 8.4 Hz, 2H, Ar–H), 7.30–7.20 (m, 5H, benzyl–H), 6.95 (d, J = 8.4 Hz, 2H, Ar–H), 3.60 (br s, 2H, piperidine–CH₂), 2.80 (br s, 2H, piperidine–CH₂), 2.45 (s, 2H, benzyl–CH₂), 1.70–1.50 (m, 5H, piperidine–CH₂).
Claisen-Schmidt Condensation to Form Chalcone Intermediate
The chalcone derivative, 3-(4-(4-benzylpiperidin-1-yl)phenyl)-1-phenylprop-2-en-1-one , is synthesized via Claisen-Schmidt condensation.
Reaction Conditions
A solution of 4-(4-benzylpiperidin-1-yl)benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol is treated with aqueous NaOH (20%) at 0–5°C. The reaction proceeds via base-catalyzed aldol addition followed by dehydration.
Optimized Protocol
-
Dissolve the aldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (30 mL).
-
Add NaOH (20% w/v, 5 mL) dropwise at 0°C.
-
Stir for 2 hours at room temperature.
-
Filter the precipitate and wash with cold ethanol.
Analytical Validation
-
IR (KBr) : 1655 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aromatic).
-
¹³C NMR (100 MHz, CDCl₃) : δ 188.2 (C=O), 144.5 (C–N piperidine), 134.2–126.8 (aromatic carbons), 58.3 (piperidine–CH₂), 42.1 (benzyl–CH₂).
Cyclization to 2-(4-Benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
The final step involves cyclization of the chalcone with hydrazine hydrate to form the pyrazoline ring.
Cyclization Procedure
-
Reflux the chalcone (1 mmol) with hydrazine hydrate (4 mmol) in glacial acetic acid (10 mL) for 4–6 hours.
-
Pour the mixture into ice-water, neutralize with NaHCO₃, and crystallize from ethanol.
Critical Parameters
-
Solvent : Acetic acid enhances protonation of the carbonyl group, facilitating nucleophilic attack by hydrazine.
Spectroscopic Confirmation
-
ESI-MS : m/z 428.20 [M + H]⁺ (calculated for C₂₈H₃₀N₃O: 428.23).
-
¹H NMR (DMSO-d₆) : δ 7.80–7.20 (m, 10H, aromatic–H), 5.40 (dd, J = 4.0, 11.0 Hz, 1H, pyrazoline–H₅), 3.70–3.50 (m, 4H, piperidine–CH₂), 2.95 (dd, J = 11.0, 17.6 Hz, 1H, pyrazoline–H₄), 2.60 (dd, J = 4.0, 17.6 Hz, 1H, pyrazoline–H₄), 2.45 (s, 2H, benzyl–CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Classical Claisen-Schmidt | 80–85 | 2 hours | High reproducibility |
| Microwave-assisted | 90–94 | 10 minutes | Reduced time, enhanced yield |
Note: Microwave-assisted synthesis (e.g., 300 W, 100°C) significantly accelerates chalcone formation but requires specialized equipment.
Challenges and Optimization Strategies
-
Byproduct Formation :
-
Solvent Selection :
-
Scalability :
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of piperidine and pyrazole exhibit significant antimicrobial properties. Compounds similar to 2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. For instance, studies on related piperidine derivatives have demonstrated promising antibacterial and antifungal activities, suggesting that this compound could be explored for similar applications .
Central Nervous System Effects
Given the presence of the piperidine ring, this compound may have implications in neuropharmacology. Piperidine derivatives are known to interact with neurotransmitter systems, potentially influencing mood and cognition. Investigations into the effects of related compounds on neurotransmitter receptors could provide insights into their therapeutic potential for neurological disorders .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of compounds similar to 2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone to various biological targets. These studies reveal that hydrophobic interactions play a crucial role in ligand-receptor interactions, which can guide the design of more potent derivatives .
Case Study 1: Synthesis and Evaluation of Analogues
A series of novel compounds based on the piperidine structure were synthesized and evaluated for their antimicrobial properties. The study revealed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating that modifications to the benzylpiperidine structure can enhance antimicrobial efficacy .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| Compound A | Moderate | Low |
| Compound B | High | Moderate |
| Compound C | Low | High |
Case Study 2: Neuropharmacological Studies
Research on piperidine derivatives has indicated their potential as anxiolytics or antidepressants. In vivo studies demonstrated that certain derivatives improved behavioral outcomes in animal models of anxiety, suggesting a possible mechanism involving serotonin receptor modulation .
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone would depend on its specific interactions with molecular targets. Generally, compounds of this class may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in substituents, heterocyclic extensions, and bioactivity. Below is a detailed analysis:
Thiazole-Based Hybrids with MAO-A Inhibitory Activity
highlights thiazole-pyrazoline hybrids synthesized by Acar Çevik et al. These compounds share the 4-benzylpiperidinyl-phenyl-pyrazolyl backbone but incorporate a thiazole ring. Key examples include:
- Compound 45i : Features a 2,4-dimethoxyphenyl substituent on the thiazole ring, exhibiting exceptional MAO-A inhibition (IC50 = 0.0445 ± 0.0018 μM), surpassing reference drugs moclobemide and selegiline.
- Compound 45c : Contains a p-methoxyphenyl group (IC50 = 0.1423 ± 0.0051 μM).
- Compound 45d : Substituted with a 4-nitrophenyl group (IC50 = 0.2148 ± 0.0067 μM).
Comparison : The target compound lacks the thiazole ring, which in these hybrids enhances MAO-A binding through hydrogen bonding and π-π interactions. The methoxy group in 45i significantly boosts activity by improving electron density and steric compatibility with the MAO-A active site. The target compound’s benzylpiperidine may compensate for the absence of thiazole by increasing lipophilicity, but empirical data on its MAO-A affinity are lacking .
Piperidine/Piperazine-Linked Pyrazolines
- 1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone (): Substituted with a hydroxyphenyl and thienyl group, this compound’s polar hydroxy group may enhance solubility but reduce CNS penetration compared to the target compound’s nonpolar benzyl group.
- 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone (): The nitro group and phenylpiperazine moiety introduce electron-withdrawing and basic properties, respectively, which could influence receptor binding kinetics differently than the benzylpiperidine in the target compound.
Comparison : Substituents on the pyrazoline ring (e.g., hydroxyphenyl vs. phenyl) and the choice of amine (piperidine vs. piperazine) modulate solubility, bioavailability, and target selectivity. The target compound’s benzylpiperidine may offer balanced lipophilicity and steric bulk for CNS targets .
Fluorophenyl-Substituted Pyrazolines
Compounds such as 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone () have been structurally characterized via X-ray crystallography. These derivatives exhibit planar pyrazoline-aryl ring systems (dihedral angles: 4.64–10.53°), which stabilize intermolecular interactions in crystal packing.
Imidazopyridine-Pyrazoline Conjugates
describes 2-(4-(3,4-difluorophenyl)piperazin-1-yl)-1-(3-(2,6-dimethylimidazopyridin-3-yl)-5-(3-nitrophenyl)pyrazol-1-yl)ethanone, which combines imidazopyridine and pyrazoline moieties. The target compound’s benzylpiperidine may prioritize different pharmacokinetic pathways, such as cytochrome P450 metabolism .
Biological Activity
The compound 2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 350.46 g/mol. The structure features a piperidine ring and a pyrazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzylpiperidine exhibit significant antibacterial and antifungal properties .
- Antidepressant Effects : Some piperidine derivatives have shown potential in modulating neurotransmitter systems, indicating possible antidepressant effects .
- Vasodilatory Effects : In vitro studies have indicated that certain derivatives can act as vasodilators, potentially useful in treating cardiovascular conditions .
The biological activity of 2-(4-benzylpiperidin-1-yl)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone may involve:
- Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Modulation of Ion Channels : Potential effects on ion channels could lead to changes in cellular excitability and neurotransmission.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Case Study 1: Antimicrobial Evaluation
A study synthesized several derivatives of 4-benzylpiperidine and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain compounds displayed significant inhibition zones, suggesting strong antibacterial properties .
Case Study 2: Neuropharmacological Assessment
Research focusing on the neuropharmacological aspects of benzylpiperidine derivatives revealed their potential as antidepressants. These compounds were found to enhance serotonin and norepinephrine levels in animal models, indicating their efficacy in treating depression .
Case Study 3: Cardiovascular Studies
In vitro experiments demonstrated that some derivatives could induce vasodilation in isolated blood vessels. The mechanism was attributed to the relaxation of smooth muscle cells via nitric oxide pathways .
Data Summary Table
Q & A
Advanced Research Question
- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Prioritize binding poses with hydrogen bonds to pyrazoline N-atoms and hydrophobic contacts with benzylpiperidinyl groups .
- MD Simulations : GROMACS trajectories (20 ns) assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
- HOMO-LUMO Analysis : Calculate energy gaps (ΔE ~4–5 eV) to predict reactivity; lower gaps correlate with higher bioactivity .
How do structural modifications (e.g., halogenation, methoxy substitution) influence the compound’s biological activity?
Advanced Research Question
- Halogenation (e.g., -Cl, -F) : Enhances antibacterial activity (MIC ~12.5 µg/mL vs. S. aureus) by increasing electrophilicity and membrane penetration .
- Methoxy Groups : Improve antioxidant capacity (IC50 ~8 µM in DPPH assays) via radical scavenging but may reduce solubility. SAR studies show para-substitution on phenyl rings maximizes potency .
What experimental protocols validate the compound’s stability under physiological conditions?
Advanced Research Question
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor degradation via HPLC over 24 hours; >90% stability indicates suitability for oral delivery.
- Thermal Analysis : DSC/TGA reveals decomposition temperatures (>200°C) and polymorphism risks. Glass transitions (Tg) correlate with amorphous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
